molecular formula C12H12ClN3 B8363638 4-(4-Chloroanilino)-5,6-dimethylpyrimidine

4-(4-Chloroanilino)-5,6-dimethylpyrimidine

Cat. No. B8363638
M. Wt: 233.69 g/mol
InChI Key: WEKPFDFWERVGMU-UHFFFAOYSA-N
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Patent
US04450162

Procedure details

To 4.3 g (0.03 mole) of 4-chloro-5,6-dimethylpyrimidine were added 3.8 g (0.03 mole) of p-chloroaniline and about 10 ml of ethanol; the mixture wasthen heated at 130° C. for about 3 minutes. The reaction mixture quickly became a solution and then the hydrochloride of the desired compound precipitated as the solution was allowed to cool. The crystals thus obtained were separated and ground to a powder and then made alkalineby the addition of a dilute aqueous solution of sodium hydroxide. The insolubles were collected by filtration, washed with water and dried. The resulting crystals were recrystallised from benzene, to give 4.2 g (yield 60%) of the desired Compound No. 25, in the form of colourless needles melting at 170°-173° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>C(O)C>[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][C:2]2[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[CH:4][N:3]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C)C
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrochloride of the desired compound precipitated as the solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were separated
ADDITION
Type
ADDITION
Details
ground to a powder and then made alkalineby the addition of a dilute aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The insolubles were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallised from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(NC2=NC=NC(=C2C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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